(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid Ac-Thr(t-Bu)-OH is a threonine derivative.

Brand Name: Vulcanchem
CAS No.: 163277-80-3
VCID: VC21538919
InChI: InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
SMILES: CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid

CAS No.: 163277-80-3

VCID: VC21538919

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid - 163277-80-3

Description

(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid is a chiral compound that belongs to the class of amino acid derivatives. It is structurally related to L-threonine, with modifications that include an acetamido group and a tert-butoxy substituent. This compound is significant in organic chemistry and biochemistry, particularly in pharmaceutical applications such as drug development and synthesis .

Synthesis and Chemical Reactions

The synthesis of (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid typically involves multi-step organic reactions. These processes require careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity towards the desired stereoisomer. Common reactions include amidation, where coupling agents like dicyclohexylcarbodiimide may be used.

Applications

This compound is primarily used as a building block in peptide synthesis and as an intermediate in drug design. Modifications on the amino acid side chains can significantly impact pharmacological properties, including binding affinity and specificity. Its applications span across various fields, highlighting its importance in both research and practical applications within the pharmaceutical industry.

Research Findings

Research on (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid often focuses on its role in peptide synthesis and drug development. Studies have shown that derivatives of this compound can be used to synthesize complex molecules with potential therapeutic applications . The compound's chiral nature is crucial for its biological activity, making it a valuable tool in the design of pharmaceuticals with specific pharmacological properties .

CAS No. 163277-80-3
Product Name (2S,3R)-2-Acetamido-3-(tert-butoxy)butanoic acid
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name (2S,3R)-2-acetamido-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Standard InChI InChI=1S/C10H19NO4/c1-6(15-10(3,4)5)8(9(13)14)11-7(2)12/h6,8H,1-5H3,(H,11,12)(H,13,14)/t6-,8+/m1/s1
Standard InChIKey JTQQJUFULLOMEJ-SVRRBLITSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)O)NC(=O)C)OC(C)(C)C
SMILES CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Canonical SMILES CC(C(C(=O)O)NC(=O)C)OC(C)(C)C
Synonyms 163277-80-3;(2S,3R)-2-Acetamido-3-(tert-butoxy)butanoicacid;AC-THR(TBU)-OH;Acetyl-O-tert-butyl-L-threonine;CHEMBL1221838;CTK8B2975;MolPort-020-003-793;ZINC2560349;ANW-41533;AKOS015910118;AKOS015999019;AJ-40559;AK-90641;KB-206604;RT-011186;ST24020278;V3641;B-7388;I14-31097
PubChem Compound 7019614
Last Modified Aug 15 2023

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